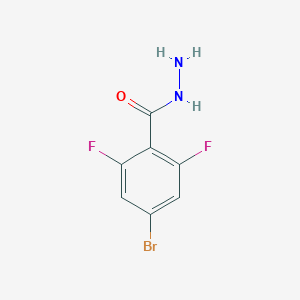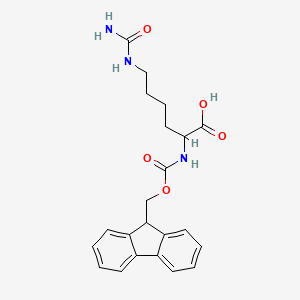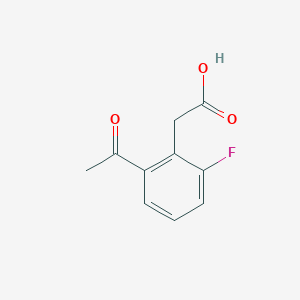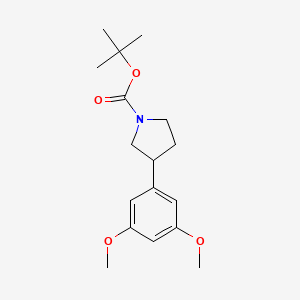
1-Boc-3-(3,5-dimethoxyphenyl)pyrrolidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Boc-3-(3,5-dimethoxyphenyl)pyrrolidine is a chemical compound with the molecular formula C16H23NO4. It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle, and features a tert-butoxycarbonyl (Boc) protecting group attached to the nitrogen atom. The compound also contains a 3,5-dimethoxyphenyl group, which contributes to its unique chemical properties.
Métodos De Preparación
The synthesis of 1-Boc-3-(3,5-dimethoxyphenyl)pyrrolidine typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through various methods, including the cyclization of amino alcohols or the reduction of pyrrole derivatives.
Introduction of the Boc Protecting Group: The Boc group is introduced by reacting the pyrrolidine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine.
Attachment of the 3,5-Dimethoxyphenyl Group: This step involves the reaction of the Boc-protected pyrrolidine with a suitable 3,5-dimethoxyphenyl derivative, often through a nucleophilic substitution or coupling reaction.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of scalable reaction conditions and purification techniques.
Análisis De Reacciones Químicas
1-Boc-3-(3,5-dimethoxyphenyl)pyrrolidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to introduce functional groups like ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to convert carbonyl groups to alcohols.
Substitution: Nucleophilic substitution reactions can be carried out using halogenated derivatives and nucleophiles such as amines or thiols.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura or Heck coupling, to form carbon-carbon bonds.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, tetrahydrofuran), bases (e.g., triethylamine, sodium hydroxide), and catalysts (e.g., palladium, copper).
Aplicaciones Científicas De Investigación
1-Boc-3-(3,5-dimethoxyphenyl)pyrrolidine has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme inhibitors and receptor ligands, contributing to the understanding of biochemical pathways.
Industry: The compound is used in the production of fine chemicals and specialty materials, including polymers and advanced materials.
Mecanismo De Acción
The mechanism of action of 1-Boc-3-(3,5-dimethoxyphenyl)pyrrolidine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding or inhibition. The pathways involved can include signal transduction, metabolic processes, and cellular regulation.
Comparación Con Compuestos Similares
1-Boc-3-(3,5-dimethoxyphenyl)pyrrolidine can be compared with other similar compounds, such as:
1-Boc-3-(2,5-dimethoxyphenyl)pyrrolidine: This compound differs in the position of the methoxy groups on the phenyl ring, which can affect its chemical reactivity and biological activity.
1-Boc-3-(3,4-dimethoxyphenyl)pyrrolidine: Another isomer with different methoxy group positions, leading to variations in its properties and applications.
1-Boc-3-(3,5-dimethylphenyl)pyrrolidine: This compound has methyl groups instead of methoxy groups, resulting in different steric and electronic effects.
The uniqueness of this compound lies in its specific substitution pattern and the presence of the Boc protecting group, which provides stability and versatility in synthetic applications.
Propiedades
Fórmula molecular |
C17H25NO4 |
|---|---|
Peso molecular |
307.4 g/mol |
Nombre IUPAC |
tert-butyl 3-(3,5-dimethoxyphenyl)pyrrolidine-1-carboxylate |
InChI |
InChI=1S/C17H25NO4/c1-17(2,3)22-16(19)18-7-6-12(11-18)13-8-14(20-4)10-15(9-13)21-5/h8-10,12H,6-7,11H2,1-5H3 |
Clave InChI |
SGWIBIOFLYHSQP-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)N1CCC(C1)C2=CC(=CC(=C2)OC)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


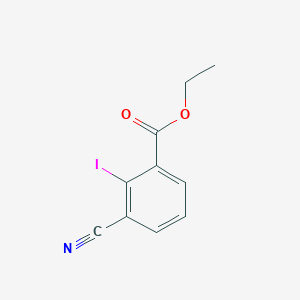
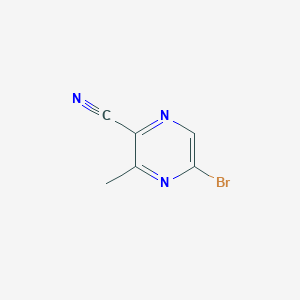
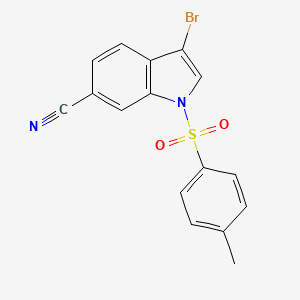
![8-Bromo-2,3-dihydrobenzo[b][1,4]dioxine-5-carbonitrile](/img/structure/B13660274.png)
![4-Chloro-3-iodo-1-(phenylsulfonyl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B13660283.png)
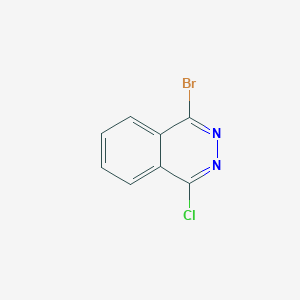
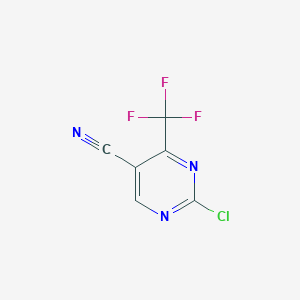
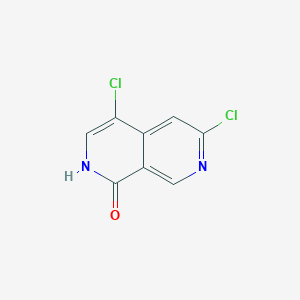
![5-[1-(3,4-dimethylphenyl)ethyl]-1H-imidazole](/img/structure/B13660301.png)

